molecular formula C9H9F2NO B12086180 2,2-Difluoro-2-(3-methylphenyl)acetamide

2,2-Difluoro-2-(3-methylphenyl)acetamide

Cat. No.: B12086180
M. Wt: 185.17 g/mol
InChI Key: YZPCDUAAXXGSQH-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-methylphenyl)acetamide is a fluorinated organic compound with the molecular formula C₉H₉F₂NO and a molecular weight of 185.17 g/mol This compound is characterized by the presence of two fluorine atoms and a 3-methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-methylphenyl)acetamide typically involves the reaction of 3-methylbenzylamine with difluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product. The crude product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted acetamides with different functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives

Scientific Research Applications

2,2-Difluoro-2-(3-methylphenyl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(3-methylphenyl)acetamide is unique due to the presence of both fluorine atoms and the 3-methylphenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-difluoro-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-6-3-2-4-7(5-6)9(10,11)8(12)13/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPCDUAAXXGSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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